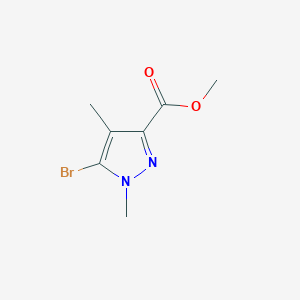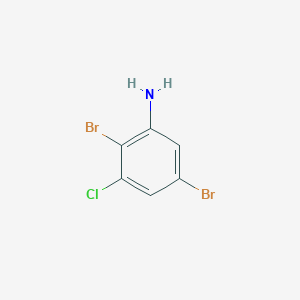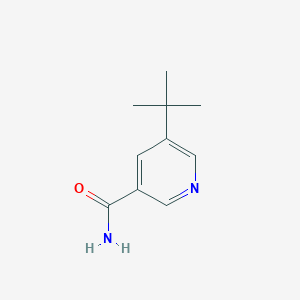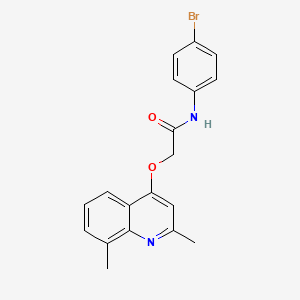![molecular formula C7H4BrF2N3 B13005814 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-amino-4-bromopyrazole with difluoromethyl-containing 1,3-dicarbonyl compounds. This reaction is often carried out in the presence of acetic acid or trifluoroacetic acid as solvents . The reaction conditions, such as temperature and reaction time, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura cross-coupling.
Electrophilic Addition: The compound can form carbanions, which can then undergo electrophilic addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Electrophilic Addition: Reagents such as n-butyllithium are used to generate carbanions, which then react with electrophiles.
Major Products Formed
Aryl Substituted Derivatives: Through Suzuki-Miyaura cross-coupling, various aryl-substituted derivatives of this compound can be synthesized.
Functionalized Pyrazolo[1,5-a]pyrimidines: Electrophilic addition reactions can lead to the formation of new functionalized derivatives with potential pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anticancer and anti-inflammatory agents.
Materials Science: The compound’s unique photophysical properties make it a candidate for use in optical applications, such as fluorescent probes.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Eigenschaften
Molekularformel |
C7H4BrF2N3 |
|---|---|
Molekulargewicht |
248.03 g/mol |
IUPAC-Name |
3-bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-3-11-13-2-1-5(6(9)10)12-7(4)13/h1-3,6H |
InChI-Schlüssel |
VLGREUANZKPDNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)Br)N=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)



![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)

![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)



![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
